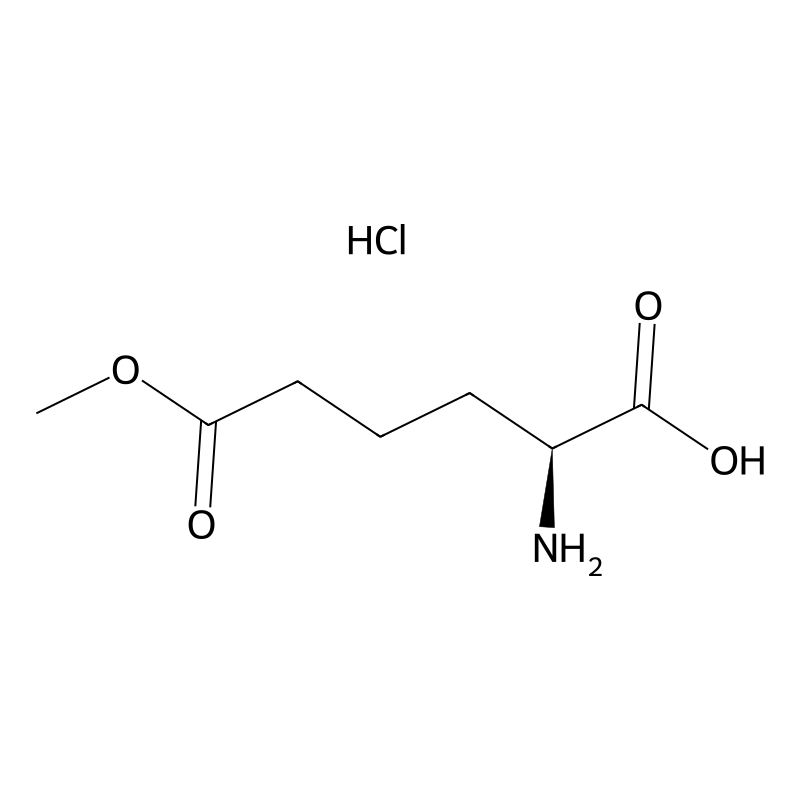

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

Studies suggest that (S)-AMOH might act as an inhibitor for certain enzymes, particularly those involved in amino acid metabolism. One study investigated its potential to inhibit D-amino acid oxidase (DAO), an enzyme responsible for the breakdown of D-amino acids. The results indicated that (S)-AMOH exhibited moderate inhibitory activity against DAO, suggesting its potential role in regulating D-amino acid metabolism [].

Antibacterial Activity:

Preliminary research has explored the potential antibacterial properties of (S)-AMOH. A study evaluated its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While the results were inconclusive, they suggest the possibility of further investigation into its potential as an antimicrobial agent [].

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a chiral compound with the molecular formula CHClNO and a molecular weight of 211.64 g/mol. It is categorized as an amino acid derivative, characterized by the presence of a methoxy group and a keto group adjacent to the amino group. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its unique structural properties and biological activities .

The reactivity of (S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride can be attributed to its functional groups:

- Amine Group: The amino group can participate in nucleophilic substitutions and can form amides or undergo acylation reactions.

- Keto Group: The keto functionality allows for enolization and can participate in condensation reactions, such as aldol reactions, leading to the formation of larger carbon frameworks.

- Methoxy Group: This group can be involved in methylation reactions or can be hydrolyzed under acidic or basic conditions, releasing methanol .

Research indicates that (S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride exhibits various biological activities, including:

- Antioxidant Properties: It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Antimicrobial Activity: Some research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .

Several synthetic routes have been developed for (S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the amino acid from simpler substrates, often resulting in high stereoselectivity.

- Chemical Synthesis: Traditional organic synthesis methods involve the reaction of a suitable starting material with methoxy and keto functionalities, followed by hydrolysis and purification processes.

- Chiral Pool Synthesis: Employing naturally occurring amino acids as starting materials to synthesize this compound through various chemical transformations .

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride finds applications in several fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agrochemicals: Its derivatives may serve as precursors for agrochemical formulations due to their biological activity.

- Research: Employed in biochemical studies to explore metabolic pathways involving amino acids and their derivatives .

Interaction studies involving (S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding: Studies assessing its interaction with neurotransmitter receptors, particularly those related to neuroprotection and cognition.

- Synergistic Effects: Research exploring how this compound interacts with other pharmacological agents to enhance therapeutic effects or reduce side effects .

Several compounds share structural similarities with (S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Alanine | CHNO₂ | Simple structure; no methoxy or keto groups |

| L-Leucine | CHNO₂ | Branched-chain amino acid; lacks keto functionality |

| L-Tyrosine | CHNO₃ | Contains phenolic hydroxyl; different biological roles |

| 2-Amino-4-methylpentanoic acid | CHNO₂ | Branched structure; different side chain |

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a chiral amino acid derivative belonging to the adipic acid family. Its structure features a six-carbon backbone with a methoxy ester at the terminal carbon and an α-amino group in the S-configuration. This stereochemical specificity is critical for its interaction with biological systems, particularly in enzyme binding and metabolic regulation. The compound’s hydrochloride salt enhances solubility, facilitating its use in aqueous biochemical assays.

Recent metabolomic studies have identified analogs of this compound, such as 2-aminoadipic acid (2-AAA), as biomarkers for type 2 diabetes (T2D) and obesity. These findings underscore its potential as a therapeutic agent targeting metabolic disorders.

Historical Context in Amino Acid Research

The study of amino acids dates to the early 19th century, with the isolation of asparagine in 1806 marking the first discovery. Modified amino acids gained prominence in the mid-20th century alongside advancements in chromatography, enabling precise analysis of their structural and functional roles. The development of automated amino acid analyzers in the 1950s further accelerated research into derivatives like (S)-2-amino-6-methoxy-6-oxohexanoic acid, revealing their metabolic and pharmaceutical relevance.

Position in Contemporary Biochemical Research

In modern research, this compound is investigated for its dual role as a metabolic intermediate and a modulator of cellular pathways. Its ability to regulate β3-adrenergic receptor (β3AR) signaling in adipocytes and pancreatic β-cells positions it at the intersection of endocrinology and pharmacology. Furthermore, its synthetic accessibility and structural plasticity make it a valuable scaffold for drug design.

Structural Properties

Molecular Formula and Weight

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is characterized by the molecular formula C₇H₁₄ClNO₄ [1] [3]. The compound exhibits a molecular weight of 211.64 grams per mole [1] [3] [5]. This molecular weight represents the hydrochloride salt form of the compound, which includes the additional mass contribution from the hydrochloric acid component. The free base form of the compound, without the hydrochloride salt, has a molecular formula of C₇H₁₃NO₄ and a molecular weight of 175.18 grams per mole [2] [16].

The Chemical Abstracts Service registry number for this compound is 147780-39-0 [1] [3] [7]. The MDL number, which serves as another chemical identifier, is MFCD01632070 [1]. These standardized identifiers provide unambiguous reference points for the compound in chemical databases and literature.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₄ | [1] [3] |

| Molecular Weight | 211.64 g/mol | [1] [3] [5] |

| CAS Registry Number | 147780-39-0 | [1] [3] [7] |

| MDL Number | MFCD01632070 | [1] |

Stereochemistry and Configuration

The compound possesses one defined stereocenter at the second carbon position, designated by the (S) configuration [2] [3]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules for absolute configuration determination. The stereocenter count analysis reveals one defined atom stereocenter with zero undefined atom stereocenters [2]. The compound demonstrates defined bond stereocenter count of zero and undefined bond stereocenter count of zero [2].

The SMILES notation for the compound is O=C(O)C@@HCCCC(OC)=O.[H]Cl, which explicitly indicates the stereochemical configuration at the alpha carbon [1] [3]. The double at symbol (@@) in the SMILES notation specifically denotes the (S) configuration. The InChI key for the stereoisomer is IOPRBBKYRZVRBV-JEDNCBNOSA-N [3], which provides a unique identifier that includes stereochemical information.

The optical activity of the compound arises from the presence of this single chiral center [9]. The (S) configuration indicates that when the molecule is oriented with the lowest priority group pointing away from the observer, the remaining three groups are arranged in a counterclockwise direction when viewed from highest to lowest priority [37] [39].

Functional Group Analysis

The compound contains multiple functional groups that contribute to its chemical behavior and reactivity [14]. The primary functional groups include a carboxylic acid group (-COOH), a primary amine group (-NH₂), and a methyl ester group (-COOCH₃) [1] [3]. The carboxylic acid group is located at the alpha position relative to the amine functionality, which is characteristic of amino acid structures.

The methyl ester functionality is positioned at the terminal end of the six-carbon chain, specifically at the sixth carbon position [1] [16]. This ester group represents a modification of what would otherwise be a carboxylic acid group in the parent compound. The presence of both carboxylic acid and ester functionalities within the same molecule creates interesting chemical properties.

The hydrochloride salt formation occurs through protonation of the amine group by hydrochloric acid [5] [28]. This salt formation significantly affects the compound's solubility characteristics and stability profile. The protonated amine exists as an ammonium ion (NH₃⁺) in the hydrochloride salt form [28] [29].

| Functional Group | Position | Chemical Environment |

|---|---|---|

| Carboxylic Acid | C-2 | Alpha to amine group |

| Primary Amine | C-2 | Alpha to carboxylic acid |

| Methyl Ester | C-6 | Terminal position |

| Hydrochloride | N-2 | Protonated amine |

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride [18] [19]. The ¹H NMR spectrum exhibits characteristic signals that correspond to the various proton environments within the molecule. The alpha proton adjacent to both the amine and carboxylic acid groups typically resonates in the 2.0-3.0 parts per million region due to the deshielding effect of the adjacent carbonyl group [29].

The methyl ester protons appear as a singlet in the 3.6-3.8 parts per million range, which is characteristic of methoxy groups attached to carbonyl carbons [33]. The methylene protons in the aliphatic chain demonstrate complex splitting patterns due to coupling with adjacent methylene groups. The amine protons in the hydrochloride salt form typically appear as broad signals due to rapid exchange with solvent molecules [19].

¹³C NMR spectroscopy reveals distinct carbon environments [18] [19]. The carbonyl carbon of the carboxylic acid group typically appears around 170-175 parts per million, while the ester carbonyl carbon resonates near 175-180 parts per million. The methoxy carbon appears around 52-53 parts per million, and the alpha carbon bearing the amine group resonates in the 48-55 parts per million region [19] [33].

The chemical shift patterns observed in both ¹H and ¹³C NMR are consistent with the proposed structure and confirm the presence of all expected functional groups [18] [19]. The integration ratios in ¹H NMR correspond to the expected number of protons for each chemical environment.

Mass Spectrometry

Mass spectrometric analysis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride provides molecular weight confirmation and fragmentation patterns [21] [23]. The molecular ion peak appears at mass-to-charge ratio 211.64, corresponding to the protonated molecular ion of the hydrochloride salt [1] [5]. The exact mass of the compound is 211.0611356 Daltons [5].

Fragmentation patterns in amino acid mass spectrometry typically involve loss of water (H₂O), carbon monoxide (CO), and ammonia (NH₃) [21] [23]. The principal fragment ions observed include [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺ [23]. These fragmentation pathways are characteristic of amino acid derivatives and provide structural confirmation.

The mass spectrum also shows fragment ions corresponding to the loss of the methoxy group and subsequent rearrangements [21]. The relative abundances of fragment ions increase with higher collision energies in tandem mass spectrometry experiments. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula [21].

| Fragment Ion | m/z | Assignment |

|---|---|---|

| [M+H]⁺ | 212 | Molecular ion |

| [M+H-H₂O]⁺ | 194 | Loss of water |

| [M+H-NH₃]⁺ | 195 | Loss of ammonia |

| [M+H-H₂O-CO]⁺ | 166 | Loss of water and CO |

IR Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride [25] [26] [28]. The carboxylic acid carbonyl stretch appears as a strong absorption band around 1700-1740 wavenumbers, which is typical for carboxylic acid groups [26] [29]. The ester carbonyl group exhibits a distinct absorption around 1735-1750 wavenumbers [26].

The amino acid hydrochloride salt shows characteristic absorption patterns in the 3030-2500 wavenumbers region, corresponding to NH₃⁺ stretching vibrations [28]. Additional bands appear in the 2140-2080 wavenumbers region, which are characteristic of protonated amine salts [28]. The broad absorption in the 3200-3600 wavenumbers region corresponds to O-H stretching of the carboxylic acid group.

The C-O stretching vibrations of the ester group appear in the 1200-1300 wavenumbers region [26]. The compound follows the "Rule of Three" for esters, showing three intense peaks at approximately 1700, 1200, and 1100 wavenumbers corresponding to C=O stretch and two distinct C-O stretches [26]. The methyl ester functionality shows characteristic absorption around 1240 wavenumbers for the asymmetric C-C-O stretch [26].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic acid C=O | 1700-1740 | Strong | C=O stretch |

| Ester C=O | 1735-1750 | Strong | C=O stretch |

| NH₃⁺ | 3030-2500 | Moderate | N-H stretch |

| C-O ester | 1200-1300 | Strong | C-O stretch |

Physicochemical Properties

Solubility Parameters

The solubility characteristics of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride are significantly influenced by its zwitterionic nature and hydrochloride salt formation [30] [31] [32]. The compound demonstrates high aqueous solubility due to the presence of both ionic and polar functional groups. The hydrochloride salt formation enhances water solubility compared to the free base form [33] [36].

Solubility studies of similar amino acid methyl esters indicate that water provides the highest solubility among various solvents [31]. The mole fraction solubility in water typically exceeds that in organic solvents by several orders of magnitude. The polar nature of the compound, combined with its ability to form hydrogen bonds, contributes to favorable interactions with water molecules [30] [32].

In organic solvents, the compound shows limited solubility due to its ionic character [31] [32]. Methanol and ethanol provide moderate solubility compared to less polar solvents. The solubility behavior follows the general principle that polar solvents dissolve polar compounds more effectively than nonpolar solvents [32].

| Solvent | Relative Solubility | Mechanism |

|---|---|---|

| Water | Highest | Ionic interactions, hydrogen bonding |

| Methanol | Moderate | Hydrogen bonding |

| Ethanol | Low-Moderate | Limited hydrogen bonding |

| Nonpolar solvents | Very Low | Poor ionic solvation |

pH-dependent Behavior

The pH-dependent behavior of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride reflects its amino acid character with multiple ionizable groups [37] [38] [39]. The compound contains both acidic (carboxylic acid) and basic (amine) functionalities, resulting in complex pH-dependent speciation. The carboxylic acid group typically has a pKa value around 2.0-2.5, while the protonated amine group has a pKa value around 9.0-10.0 [39] [40].

At low pH values (below 2), both the amine and carboxylic acid groups are protonated, resulting in a net positive charge [37] [40]. As pH increases, the carboxylic acid group deprotonates first, creating a zwitterionic species with both positive and negative charges. At intermediate pH values, the compound exists predominantly as a zwitterion [39] [40].

The isoelectric point, where the net charge is zero, occurs at the average of the two pKa values, typically around pH 5-6 for simple amino acids [39] [40]. Above the isoelectric point, further pH increase leads to deprotonation of the ammonium group, resulting in a net negative charge. This pH-dependent behavior significantly affects solubility, crystallization, and chemical reactivity [38] [40].

| pH Range | Predominant Species | Net Charge | Behavior |

|---|---|---|---|

| < 2 | Fully protonated | +1 | Cationic |

| 2-6 | Zwitterion | 0 | Neutral |

| 6-9 | Zwitterion | 0 | Neutral |

| > 9 | Deprotonated | -1 | Anionic |

The compound features a hexanoic acid backbone with distinctive functional groups that contribute to its chemical reactivity. The presence of both amino and methoxy-oxo functionalities, combined with the S-stereochemistry at the α-carbon, makes this compound particularly valuable in asymmetric synthesis applications [2] [3].

Nomenclature and Identification

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-6-methoxy-6-oxohexanoic acid hydrochloride [1] [4] [5]. This nomenclature specifically designates the stereochemistry at the second carbon position as S-configuration, indicating the absolute configuration of the chiral center.

Alternative systematic names include:

- L-alpha-Aminoadipic acid-delta-methyl ester hydrochloride [1] [6]

- L-α-Aminoadipic acid δ-methyl ester hydrochloride [7] [8]

- Hexanedioic acid, 2-amino-, 6-methyl ester, (2S)-, hydrochloride (1:1) [6] [5]

CAS Registry Information

The Chemical Abstracts Service (CAS) registry number for (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is 147780-39-0 [9] [10] [4] [3]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation.

The related parent compound, (S)-2-Amino-6-methoxy-6-oxohexanoic acid (free acid form), carries the CAS number 147780-40-3 [2] [11], representing the non-salt form of the molecule.

Alternative Naming Conventions

The compound is recognized by several alternative names that reflect different naming conventions and usage contexts:

Biochemical Nomenclature:

- L-2-Aminohexanedioic acid 6-methyl ester hydrochloride [12] [10]

- (S)-2-Aminohexanedioic acid 6-methyl ester hydrochloride [6] [13]

Peptide Chemistry Nomenclature:

Common Research Names:

- L-a-Aminoadipic acid d-methyl ester hydrochloride [10] [7]

- L-alpha-Aminoadipic acid delta-methyl ester hydrochloride [13] [8]

Database Identifiers

PubChem Identifiers

The compound is cataloged in the PubChem database with the following identifiers:

- Primary CID (hydrochloride salt): 52987583 [1]

- Parent compound CID (free acid): 21262261 [1] [15]

- Alternative stereoisomer CID: 10511452 [2]

InChI and InChIKey

The International Chemical Identifier (InChI) provides a standardized representation of the compound's structure:

InChI: InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0/s1 [1] [4] [3]

InChIKey: IOPRBBKYRZVRBV-JEDNCBNOSA-N [1] [4] [3]

These identifiers encode the complete structural information including stereochemistry and salt formation.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation represents the compound's structure as:

Canonical SMILES: Cl.COC(=O)CCCC@HC(O)=O [4]

Isomeric SMILES: O=C(O)C@@HCCCC(OC)=O.[H]Cl [4] [3]

The SMILES notation explicitly indicates the stereochemistry at the chiral center through the @@ designation.

Additional Registry Information

MDL Number: MFCD01632070 [3] [5]

DSSTox Substance ID: DTXSID201300617 [2]

Nikkaji Number: J535.720I [2]

Physical and Chemical Properties

The compound exhibits the following key properties:

- Molecular Formula: C7H14ClNO4 [10] [4] [3]

- Molecular Weight: 211.64 g/mol [10] [4] [3]

- Physical Form: White powder [7]

- Boiling Point: 333.3 °C at 760 mmHg [10] [16]

- Flash Point: 155.4 °C [10] [16]

- Vapor Pressure: 2.65E-05 mmHg at 25°C [10]

Computed Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 6 | [1] |

| Topological Polar Surface Area | 89.6 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Exact Mass | 211.0611356 Da | [1] |

| Monoisotopic Mass | 211.0611356 Da | [1] |

Research Applications

(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride serves multiple roles in scientific research:

Pharmaceutical Development: The compound functions as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders [8]. Its structural similarity to natural amino acids makes it valuable for developing peptide-based therapeutics.

Biochemical Research: It is utilized in studies related to amino acid metabolism, providing insights into metabolic pathways and potential therapeutic targets for metabolic diseases [8].

Synthetic Chemistry: The compound serves as a building block in organic synthesis, particularly in the preparation of complex amino acid derivatives and peptide analogs [17].